Methyl 4-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a synthetic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-methoxybenzyl group at position 2. The structure includes a sulfanyl acetyl linker bridging the thienopyrimidine moiety to a methyl benzoate ester. However, specific biological data for this compound remain unreported in the provided evidence, necessitating comparative analysis with structurally related molecules to infer properties and applications.
Properties
IUPAC Name |
methyl 4-[[2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-31-18-5-3-4-15(12-18)13-27-22(29)21-19(10-11-33-21)26-24(27)34-14-20(28)25-17-8-6-16(7-9-17)23(30)32-2/h3-12H,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAVFNCPOODGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with potential therapeutic applications. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of key enzymes related to cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDAC) .
- Case Studies : In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant antiproliferative effects against breast and colon cancer cells. For example, a derivative demonstrated IC50 values in the low micromolar range against these cell lines .
-
Antimicrobial Activity
- Broad Spectrum : Research indicates that compounds with similar thieno and pyrimidine structures possess antimicrobial properties against both gram-positive and gram-negative bacteria. The sulfanyl group enhances the interaction with bacterial cell membranes .
- Research Findings : A study reported that methyl derivatives of thieno-pyrimidines showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
-
Anti-inflammatory Properties
- Mechanism : The compound's anti-inflammatory effects may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes like COX-2. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
- Experimental Evidence : In animal models of inflammation, thieno-pyrimidine derivatives have shown a reduction in paw edema and inflammatory markers .
Table 1: Biological Activities of this compound
Scientific Research Applications
Biological Activities
1. Anticancer Activity:
Research has indicated that compounds related to methyl 4-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate exhibit significant anticancer properties. A study published in ResearchGate identified a novel anticancer compound through screening drug libraries on multicellular spheroids, suggesting that similar thieno[3,2-d]pyrimidine derivatives may have potent anticancer effects due to their ability to interfere with cancer cell proliferation and survival mechanisms .
2. Antimicrobial Activity:
The compound's structure suggests potential antimicrobial properties. Compounds with similar thieno-pyrimidine frameworks have been reported to exhibit antibacterial and antifungal activities. This makes this compound a candidate for further exploration in the development of new antimicrobial agents.
3. Anti-inflammatory Effects:
The presence of functional groups in the compound may also contribute to anti-inflammatory activities. Research into similar chemical structures has shown promise in modulating inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have documented the biological evaluation of compounds with similar structures:
- Anticancer Screening: In one study, derivatives of thieno-pyrimidines were screened against various cancer cell lines, showing IC50 values in the low micromolar range, indicating strong cytotoxicity against cancer cells .
- Antimicrobial Testing: Another study focused on synthesizing thieno-pyrimidine derivatives and evaluating their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to standard antibiotics.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) group in the thienopyrimidine core participates in nucleophilic displacement reactions, enabling functional group interconversion.
Key Findings :
-
The sulfanyl group’s lability facilitates combinatorial library synthesis, as seen in organozinc-mediated cross-couplings .
-
Substitution reactions retain the thienopyrimidine scaffold while modifying side-chain pharmacophores .
Electrophilic Aromatic Substitution
The electron-rich aromatic systems (methoxybenzyl and thienopyrimidine rings) undergo regioselective electrophilic attacks.
Key Findings :
-
Methoxy groups direct electrophiles to para positions, while the thienopyrimidine ring reacts at C5/C7 due to π-electron density .
-
Halogenated derivatives show enhanced bioactivity in kinase inhibition assays .
Hydrolysis of Ester and Amide Groups
The methyl ester and acetamide functionalities undergo hydrolysis under acidic or basic conditions.
Key Findings :
-
Ester hydrolysis under basic conditions yields water-soluble carboxylic acids, critical for pharmacokinetic optimization .
-
Amide cleavage requires harsh acidic conditions, preserving the thienopyrimidine core.
Nucleophilic Addition to Carbonyl Groups
The 4-oxo group in the dihydrothienopyrimidine ring undergoes nucleophilic additions.
| Nucleophile | Conditions | Products | References |
|---|---|---|---|
| Grignard reagents | Dry THF, 0°C to RT | Tertiary alcohols | |
| Hydrazines | Ethanol, reflux | Hydrazone derivatives |
Key Findings :
-
Grignard additions at the 4-oxo position generate chiral alcohols, explored for asymmetric synthesis.
-
Hydrazones serve as precursors for heterocyclic fused systems .
Oxidation and Reduction Reactions
Redox transformations modify sulfur and nitrogen centers.
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Sulfur oxidation | H₂O₂, AcOH | Sulfoxide/sulfone derivatives | |
| Ketone reduction | NaBH₄, MeOH | Secondary alcohol |
Key Findings :
-
Controlled oxidation of the sulfanyl group enhances metabolic stability .
-
Ketone reduction is stereospecific, influencing binding to enzymatic pockets.
Condensation and Cyclization
The amino and carbonyl groups participate in cyclocondensation reactions.
| Partners | Conditions | Products | References |
|---|---|---|---|
| Aldehydes | Acid catalysis, 80°C | Schiff bases/heterocycles | |
| Thioureas | K₂CO₃, DMF | Thiazole-fused derivatives |
Key Findings :
-
Schiff base formation enables metal-chelation studies for catalytic applications .
-
Cyclization reactions expand structural diversity in drug discovery .
Stability and Degradation Pathways
The compound’s stability under varying conditions impacts synthetic and storage protocols.
Key Findings :
Comparison with Similar Compounds
Key Compound: 4-[({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide
Structural Differences :
- Core: The hexahydrothieno[2,3-d]pyrimidine ring (saturated) vs. the dihydrothieno[3,2-d]pyrimidine (partially unsaturated) in the target compound.
- Substituents : A 4-ethoxyphenyl group replaces the 3-methoxybenzyl group.
- Terminal Group : Benzamide vs. methyl benzoate ester.
Physicochemical Properties :
Functional Implications :
- The benzamide terminus could improve aqueous solubility relative to the methyl ester, which is more lipophilic.
Pyrazolo[3,4-d]pyrimidine Derivatives
Key Compound: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Structural Differences :
- Core: Pyrazolo[3,4-d]pyrimidine vs. thieno[3,2-d]pyrimidine.
- Substituents : Fluorine atoms, chromen-4-one, and benzenesulfonamide groups.
Functional Implications :
- Fluorine atoms and chromen-4-one moiety may enhance metabolic stability and π-π stacking interactions.
- The sulfonamide group could confer kinase inhibitory activity, a trait shared with some thienopyrimidines.
Sulfonylurea Herbicides
Structural Differences :
- Core: 1,3,5-Triazine vs. thienopyrimidine.
- Linker : Sulfonylurea vs. sulfanyl acetyl.
Functional Implications :
- Sulfonylureas act as acetolactate synthase inhibitors in plants, while the target compound’s mechanism is likely distinct.
- The methyl benzoate ester is a shared feature, but the triazine core’s electron-deficient nature contrasts with the aromatic thienopyrimidine.
Benzoic Acid Derivatives
Key Compound: (S)-2-Ethoxy-4-[2-[[3-Methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid
Structural Differences :
- Core : Lacks a fused heterocycle; features a piperidine-phenyl group.
- Terminus : Free carboxylic acid vs. methyl ester.
Physicochemical Properties :
- Molecular Weight: 452.59 g/mol (lower than the target compound).
- Functional Groups: Amide and ethoxy groups may influence blood-brain barrier permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
